4,6-dimethyl-N-(1H-1,2,4-triazol-5-yl)pyrimidin-2-amine
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Overview
Description
4,6-dimethyl-N-(1H-1,2,4-triazol-5-yl)pyrimidin-2-amine is a heterocyclic compound that contains both pyrimidine and triazole rings. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-(1H-1,2,4-triazol-5-yl)pyrimidin-2-amine typically involves the formation of the pyrimidine ring followed by the introduction of the triazole moiety. One common method involves the reaction of 4,6-dimethyl-2-chloropyrimidine with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and minimize costs. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-N-(1H-1,2,4-triazol-5-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the positions of the pyrimidine ring.
Oxidation and Reduction: The triazole ring can be involved in redox reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the triazole ring.
Scientific Research Applications
4,6-dimethyl-N-(1H-1,2,4-triazol-5-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with the triazole and pyrimidine rings.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound is used in various biological assays to study its interaction with different enzymes and receptors.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-N-(1H-1,2,4-triazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological receptors, influencing their activity. The pyrimidine ring can also participate in similar interactions, contributing to the compound’s overall biological effect .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like 1,2,4-triazole itself and its various derivatives share similar structural features and biological activities.
Pyrimidine Derivatives: Compounds such as 4,6-dimethyl-2-chloropyrimidine and other substituted pyrimidines are structurally related.
Uniqueness
4,6-dimethyl-N-(1H-1,2,4-triazol-5-yl)pyrimidin-2-amine is unique due to the combination of both triazole and pyrimidine rings in its structure. This dual functionality can lead to a broader range of biological activities and applications compared to compounds containing only one of these rings .
Properties
IUPAC Name |
4,6-dimethyl-N-(1H-1,2,4-triazol-5-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c1-5-3-6(2)12-8(11-5)13-7-9-4-10-14-7/h3-4H,1-2H3,(H2,9,10,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSIVQIXXGYBPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC=NN2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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